(S)-6,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
(S)-6,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine compound characterized by the presence of two chlorine atoms on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the reduction of the corresponding ketone or imine precursor. One common method includes the catalytic hydrogenation of 6,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-one using a chiral catalyst to ensure the production of the (S)-enantiomer. The reaction is usually carried out under mild conditions with hydrogen gas at room temperature and atmospheric pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the enantiomeric purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(S)-6,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form the corresponding amine derivatives.
Substitution: The chlorine atoms on the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted naphthalenes, imines, and nitriles, depending on the reaction conditions and reagents used.
Scientific Research Applications
(S)-6,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-6,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Similar Compounds
6,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine: The non-chiral version of the compound.
6,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-ol: An alcohol derivative with similar structural features.
6,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-one: The ketone precursor used in the synthesis of the amine.
Uniqueness
The (S)-enantiomer of 6,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its chiral nature, which can result in different biological activities compared to its racemic or non-chiral counterparts. This enantiomeric specificity is crucial in pharmacological applications where the (S)-enantiomer may exhibit higher potency or selectivity towards certain biological targets.
Properties
Molecular Formula |
C10H11Cl2N |
---|---|
Molecular Weight |
216.10 g/mol |
IUPAC Name |
(1S)-6,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11Cl2N/c11-8-4-6-2-1-3-10(13)7(6)5-9(8)12/h4-5,10H,1-3,13H2/t10-/m0/s1 |
InChI Key |
MWHCNDHYTRDREW-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@@H](C2=CC(=C(C=C2C1)Cl)Cl)N |
Canonical SMILES |
C1CC(C2=CC(=C(C=C2C1)Cl)Cl)N |
Origin of Product |
United States |
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